1-[4-(Decyloxy)phenyl]-3-(4-phenylbutyl)urea
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Overview
Description
3-[4-(Decyloxy)phenyl]-1-(4-phenylbutyl)urea is a synthetic organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a decyloxy group attached to a phenyl ring, which is further connected to a phenylbutyl urea moiety. The compound’s structure imparts specific chemical and physical properties that make it valuable for research and industrial purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Decyloxy)phenyl]-1-(4-phenylbutyl)urea typically involves the reaction of 4-(decyloxy)aniline with 4-phenylbutyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the formation of the urea linkage. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
3-[4-(Decyloxy)phenyl]-1-(4-phenylbutyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Various nucleophiles or electrophiles can be used, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives .
Scientific Research Applications
3-[4-(Decyloxy)phenyl]-1-(4-phenylbutyl)urea has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[4-(Decyloxy)phenyl]-1-(4-phenylbutyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-[4-(Decyloxy)phenyl]-3-(4-phenylbutyl)urea
- 1-[4-(Decyloxy)phenyl]-3-[2-(3,4-dimethylphenoxy)ethyl]urea
- 1-[4-(Decyloxy)phenyl]-3-[1-(4-methoxyphenyl)ethyl]urea
Uniqueness
3-[4-(Decyloxy)phenyl]-1-(4-phenylbutyl)urea stands out due to its specific structural features, such as the decyloxy group and phenylbutyl urea moiety. These features impart unique chemical and physical properties, making it valuable for specific research and industrial applications .
Properties
Molecular Formula |
C27H40N2O2 |
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Molecular Weight |
424.6 g/mol |
IUPAC Name |
1-(4-decoxyphenyl)-3-(4-phenylbutyl)urea |
InChI |
InChI=1S/C27H40N2O2/c1-2-3-4-5-6-7-8-14-23-31-26-20-18-25(19-21-26)29-27(30)28-22-13-12-17-24-15-10-9-11-16-24/h9-11,15-16,18-21H,2-8,12-14,17,22-23H2,1H3,(H2,28,29,30) |
InChI Key |
IQEXHOXXVJYQGM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)NC(=O)NCCCCC2=CC=CC=C2 |
Origin of Product |
United States |
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